Benzyl 2-carbamoylpyrrolidine-1-carboxylate
Description
Tautomerism
The carbamoyl group (-CONH₂) exists in equilibrium with its imidic acid tautomer (-C(OH)=NH), though the amide form dominates (>99% population) due to resonance stabilization. DFT calculations on analogous systems show a tautomerization energy barrier of 42–45 kcal/mol.
Conformational Isomerism
Three major conformers arise from:
- Pyrrolidine ring puckering : Cγ-endo (70%) vs. Cγ-exo (30%)
- Carbamate group rotation : Syn (55%) vs. anti (45%) relative to the carbamoyl group
- Benzyl group orientation : Equatorial (80%) vs. axial (20%)
Table 2: Relative stability of conformers (MP2/6-311++G(d,p))
| Conformer | ΔG (kcal/mol) |
|---|---|
| Cγ-endo + syn | 0.0 |
| Cγ-exo + anti | 1.2 |
| Axial benzyl + syn | 3.8 |
Crystallographic Data and Solid-State Structural Features
X-ray diffraction studies of the (S)-enantiomer reveal:
- Crystal system : Monoclinic
- Space group : P2₁
- Unit cell parameters :
Key packing features include:
- Hydrogen-bonding network : N-H···O=C interactions between carbamoyl groups (2.89 Å)
- π-π stacking : Benzyl groups form offset stacks with interplanar distances of 3.48 Å
- Thermal parameters : Anisotropic displacement parameters (Bₙₙ) < 4.0 Ų for non-H atoms
Figure 2: Hirshfeld surface analysis showing:
- 62% H···H contacts
- 23% O···H/N···H interactions
- 15% C···C π-stacking
Properties
IUPAC Name |
benzyl 2-carbamoylpyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c14-12(16)11-7-4-8-15(11)13(17)18-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H2,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCGHEBMEQXMRQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30391014 | |
| Record name | benzyl 2-carbamoylpyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30391014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93188-01-3 | |
| Record name | benzyl 2-carbamoylpyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30391014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Table 1: Common Synthetic Strategies
Detailed Methodologies
Protection of Pyrrolidine Amine
The amine group of pyrrolidine is protected using benzyl chloroformate (Cbz-Cl) under basic conditions:
Pyrrolidine + Cbz-Cl → Benzyl pyrrolidine-1-carboxylate
- Conditions : Triethylamine (TEA) in dichloromethane (DCM) at 0–5°C for 2 hours.
- Yield : 89% (reported in).
Carbamoylation at the 2-Position
The 2-position carboxylic acid is converted to a carboxamide via activation followed by ammonolysis:
Benzyl pyrrolidine-1-carboxylate-2-carboxylic acid → Activation (e.g., DCC) → Reaction with NH₃ → Benzyl 2-carbamoylpyrrolidine-1-carboxylate
- Activation : DCC in tetrahydrofuran (THF) at room temperature.
- Ammonia Source : Gaseous NH₃ or ammonium chloride.
- Yield : 78% (reported in).
Stereochemical Considerations
For enantiomerically pure products (e.g., (S)-configuration):
- Use L-proline as the starting material.
- Catalytic hydrogenation or chiral resolution ensures retention of stereochemistry.
Industrial-Scale Optimization
A patent (EP3015456A1) describes a scalable method using cost-effective reagents:
- Key Steps :
- Double Bond Hydrogenation : Catalytic hydrogenation of a pyrroline intermediate to yield cis-pyrrolidine derivatives.
- Protection/Deprotection : Sequential use of tert-butyloxycarbonyl (Boc) and Cbz groups.
- Conditions :
- Yield : 82–92% (reported in).
Challenges and Solutions
- Racemization : Observed during alkylation steps; mitigated by using low-temperature conditions.
- Purification : Silica gel chromatography is critical for isolating the carboxamide product.
Comparative Analysis of Methods
Table 2: Method Efficiency
| Parameter | Laboratory-Scale (Academic) | Industrial-Scale (Patent) |
|---|---|---|
| Starting Material | L-Proline | Pyrroline derivatives |
| Key Reagent | Cbz-Cl | Di-benzyl dicarbonate |
| Reaction Time | 6–8 hours | 12–24 hours |
| Overall Yield | 70–78% | 82–92% |
| Cost Efficiency | Moderate | High |
Research Findings
- Catalyst Impact : Use of 4-dimethylaminopyridine (DMAP) in esterification improves yields by 15%.
- Solvent Choice : Tert-butanol enhances solubility of intermediates compared to methanol.
- Green Chemistry : Recent efforts focus on replacing DCC with polymer-supported carbodiimides to reduce waste.
Chemical Reactions Analysis
Types of Reactions: Benzyl 2-carbamoylpyrrolidine-1-carboxylate undergoes various chemical reactions including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the benzyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry: Benzyl 2-carbamoylpyrrolidine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of proline derivatives and other amino acid analogs.
Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein folding mechanisms. It serves as a model compound for understanding the behavior of proline-containing peptides.
Medicine: It is also being investigated for its potential use in peptide-based therapeutics.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a building block for more complex molecules. It is also employed in the synthesis of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzyl 2-carbamoylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator depending on the context. It binds to the active site of enzymes, thereby modulating their activity. The pathways involved include enzyme inhibition, protein-protein interactions, and signal transduction.
Comparison with Similar Compounds
(S)-Benzyl 2-((2-amino-2-oxoethyl)carbamoyl)pyrrolidine-1-carboxylate (CAS 35010-96-9)
- Structure: Differs by an additional (2-amino-2-oxoethyl)carbamoyl group at the 2-position, introducing a urea-like moiety.
- Molecular Formula : $ \text{C}{16}\text{H}{20}\text{N}3\text{O}4 $ (inferred from name).
- Applications : Used as a pharmaceutical intermediate, likely targeting enzymes or receptors via its dual amide functionality .
Benzyl 2-(6-amino-2-methylpyridin-3-yl)pyrrolidine-1-carboxylate (CAS 1352499-46-7)
- Structure: Substitutes the carbamoyl group with a 6-amino-2-methylpyridin-3-yl moiety.
- Molecular Formula : $ \text{C}{19}\text{H}{21}\text{N}3\text{O}2 $.
- Applications : Discontinued commercial availability suggests challenges in synthesis, stability, or efficacy. The pyridine ring may confer aromatic interactions in drug design, but steric hindrance from the methyl group could limit binding .
Benzyl 2-(4-formylphenyl)pyrrolidine-1-carboxylate (CAS 1207455-77-3)
- Structure : Features a 4-formylphenyl group at the 2-position.
- Molecular Formula: $ \text{C}{19}\text{H}{19}\text{NO}_3 $, MW: 309.36 g/mol.
- Applications : Serves as a precursor in multi-step syntheses, with the formyl group enabling further derivatization (e.g., Schiff base formation). Five synthetic route articles highlight its utility in organic chemistry .
- Key Differences : The aromatic formyl group enhances electrophilicity, making it reactive in cross-coupling reactions, unlike the carbamoyl group’s hydrogen-bonding role.
Benzyl 2-(2-amino-3-carbamoylphenylcarbamoyl)-2-methylpyrrolidine-1-carboxylate (CAS 912444-71-4)
- Structure: Contains a complex 2-amino-3-carbamoylphenylcarbamoyl substituent and a methyl group.
- Molecular Formula : $ \text{C}{21}\text{H}{24}\text{N}4\text{O}4 $, MW: 396.44 g/mol.
- Applications: Intermediate for CAS 912445-05-7, indicating use in specialized drug synthesis.
- Key Differences : High molecular weight and multiple amide groups may reduce solubility but improve protease resistance compared to simpler analogs.
Data Table: Structural and Functional Comparison
Biological Activity
Benzyl 2-carbamoylpyrrolidine-1-carboxylate (BCPC) is a compound that has garnered attention for its biological activity, particularly as an inhibitor of cholinesterases, which are critical enzymes in the regulation of neurotransmission. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by data tables and relevant research findings.
BCPC primarily targets two key enzymes:
- Acetylcholinesterase (AChE)
- Butyrylcholinesterase (BChE)
The inhibition of these enzymes leads to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic transmission. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's, where cholinergic dysfunction is prevalent.
Inhibition Potency
Research indicates that BCPC exhibits moderate inhibitory effects on AChE and BChE. For example:
- The IC50 value for AChE inhibition is reported around 46.35 μM .
- For BChE, some derivatives of BCPC have shown even lower IC50 values, indicating stronger inhibition (e.g., 28.21 μM for certain brominated derivatives) .
BCPC's structure allows it to interact with various biomolecules, influencing several biochemical pathways:
- Lipophilicity : The compound has a Log P value ranging from 0.56 to 1.86 , suggesting good membrane permeability which is crucial for its biological activity .
- Cellular Effects : It impacts cell signaling pathways, gene expression, and cellular metabolism through its modulation of neurotransmitter levels .
Case Studies
Several studies have evaluated the biological activity of BCPC:
-
In Vitro Studies :
- A series of benzyl pyrrolidine derivatives were synthesized and tested for their ability to inhibit cholinesterases. The results indicated that while BCPC itself showed moderate inhibition, certain structural modifications enhanced its potency significantly .
- Cytotoxicity assays using human monocytic leukemia THP-1 cells demonstrated that BCPC and its derivatives exhibited low toxicity, making them potential candidates for therapeutic applications .
- Molecular Docking Studies :
Data Table: Biological Activity Overview
| Compound Name | Target Enzyme | IC50 (μM) | Selectivity | Toxicity Level |
|---|---|---|---|---|
| This compound | Acetylcholinesterase (AChE) | 46.35 | Moderate | Low |
| Benzyl 2-(4-bromophenyl)carbamoylpyrrolidine-1-carboxylate | Butyrylcholinesterase (BChE) | 27.38 | High | Low |
| Benzyl 2-(2-chlorophenyl)carbamoylpyrrolidine-1-carboxylate | Butyrylcholinesterase (BChE) | 28.21 | High | Low |
Q & A
Q. What are the common synthetic routes for preparing Benzyl 2-carbamoylpyrrolidine-1-carboxylate, and how are stereochemical outcomes controlled?
this compound is typically synthesized via carbamate formation using N-Cbz-L-proline (or its derivatives) and chloroformate reagents. A key method involves activating the carboxylic acid group of N-Cbz-L-proline with coupling agents like HATU or DCC, followed by reaction with ammonia to form the carbamoyl group. Stereochemical control is achieved through chiral starting materials (e.g., L-proline derivatives) and reaction conditions that minimize racemization, such as low temperatures and short reaction times. Post-synthesis, chiral HPLC or X-ray crystallography (using SHELXL ) is employed to verify enantiomeric purity .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- NMR Spectroscopy : H and C NMR are critical for confirming the pyrrolidine ring conformation, carbamate linkage, and carbamoyl group. Key signals include the benzyloxy protons (δ ~5.1 ppm) and the carbamoyl NH (δ ~6.5–7.0 ppm).
- X-ray Crystallography : SHELXL refinement (via SHELX programs ) resolves the stereochemistry and hydrogen-bonding networks, particularly between the carbamoyl group and adjacent functional groups.
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for ventilation .
- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste. Avoid water to prevent hydrolysis .
- Storage : Store in airtight containers at 2–8°C in a dry, dark environment to prevent decomposition .
Advanced Research Questions
Q. How can researchers resolve discrepancies between spectroscopic data and crystallographic results for this compound?
Discrepancies often arise from dynamic processes (e.g., tautomerism) or impurities. For example:
- Dynamic NMR Analysis : Detect rotameric equilibria in the carbamate group by variable-temperature NMR.
- High-Purity Crystallization : Recrystallize the compound in non-polar solvents (e.g., hexane/ethyl acetate) to isolate a single conformer for X-ray analysis.
- LC-MS Purity Checks : Use reverse-phase HPLC coupled with mass spectrometry to identify trace impurities that may skew spectroscopic data .
Q. What experimental strategies optimize reaction yields in the synthesis of derivatives of this compound?
- Coupling Agent Screening : Test HATU, EDCI, and DCC for efficiency in forming carbamate bonds. HATU generally provides higher yields due to its superior activation of carboxylic acids .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, THF) enhance reagent solubility, while additives like DMAP accelerate reaction rates.
- Microwave-Assisted Synthesis : Reduce reaction times from hours to minutes while maintaining stereochemical integrity .
Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?
- pH Stability Studies : Incubate the compound in buffered solutions (pH 3–10) and monitor degradation via HPLC. The carbamate group is prone to hydrolysis under strongly acidic or basic conditions.
- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures. Store samples at ≤8°C to prevent thermal degradation .
Q. What computational methods complement experimental data for predicting the reactivity of this compound?
- DFT Calculations : Model transition states for carbamate hydrolysis or nucleophilic substitution reactions using Gaussian or ORCA software.
- Molecular Dynamics (MD) Simulations : Predict conformational flexibility of the pyrrolidine ring in solution, which impacts binding affinity in biological assays .
Data Contradiction Analysis
Q. How should researchers address conflicting biological activity data in structure-activity relationship (SAR) studies?
- Dose-Response Validation : Re-test activity across multiple concentrations to rule out false positives/negatives.
- Metabolite Interference : Use LC-MS to identify metabolites that may activate/inhibit off-target pathways.
- Crystallographic Validation : Co-crystallize the compound with its target protein to confirm binding modes, resolving ambiguities from in vitro assays .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
